(6-Bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)-acetic acid methyl ester
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Overview
Description
Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a phenyl group attached to a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 2-(6-fluoro-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 2-(6-iodo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate
Uniqueness
Methyl 2-(6-bromo-2-ethyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C19H19BrN2O2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
methyl 2-(6-bromo-2-ethyl-4-phenyl-4H-quinazolin-3-yl)acetate |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-17-21-16-10-9-14(20)11-15(16)19(13-7-5-4-6-8-13)22(17)12-18(23)24-2/h4-11,19H,3,12H2,1-2H3 |
InChI Key |
HPGFBGDSTCAFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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